(1R,6R)-gamma-himachalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

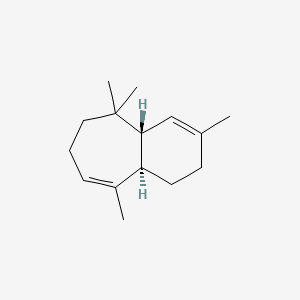

(1R,6R)-gamma-himachalene is a trans-gamma-himachalene. It is an enantiomer of a (1S,6S)-gamma-himachalene.

科学的研究の応用

Chemical Properties and Structure

(1R,6R)-gamma-himachalene is characterized by its molecular formula C15H24 and a molecular weight of 204.35 g/mol. Its structure includes multiple chiral centers that contribute to its biological activity and potential applications in various industries .

Pharmaceutical Applications

- Bioactivity Studies : Recent research indicates that this compound exhibits significant bioactivity. A study demonstrated that derivatives synthesized from himachalenes showed high affinities towards specific protein targets, suggesting potential therapeutic effects on smooth muscles and neurotransmitter interactions . This opens avenues for developing new drugs targeting smooth muscle-related disorders.

- Antimicrobial Properties : this compound has been investigated for its antimicrobial properties. Research suggests that it can inhibit the growth of various pathogens, making it a candidate for natural antimicrobial agents in pharmaceuticals .

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. This aspect is particularly relevant in the development of topical formulations or dietary supplements aimed at reducing inflammation .

Cosmetic and Perfumery Applications

- Fragrance Component : Due to its pleasant aroma, this compound is utilized in the fragrance industry. Its unique scent profile allows it to be incorporated into perfumes and scented products, enhancing their olfactory appeal .

- Skin Care Products : The compound's potential antioxidant properties make it suitable for inclusion in skin care formulations aimed at combating oxidative stress and aging. Research into its efficacy in cosmetic applications is ongoing .

Case Studies

化学反応の分析

Epoxidation Reactions

Reagent: meta-Chloroperbenzoic acid (m-CPBA)

Mechanism: Electrophilic oxygen transfer via a one-step transition state, with regioselectivity governed by Parr nucleophilic functions at C7=C8 (ΔG<sup>‡</sup> = 40.47 kcal/mol for α-side attack vs 88.64 kcal/mol for β-side) .

| Reaction Parameter | α-Side Attack (P-1) | β-Side Attack (P-2) |

|---|---|---|

| Activation Energy (ΔG<sup>‡</sup>) | 40.47 kcal/mol | 88.64 kcal/mol |

| Reaction Exothermicity | -21.32 kcal/mol | -22.44 kcal/mol |

| Stereoselectivity | Kinetically favored | Thermodynamically favored |

The α-side attack dominates due to lower activation energy, aligning with experimental outcomes where P-1 constitutes >80% yield .

Oxidation with Molecular Oxygen

Conditions: Ambient to elevated temperatures (25–100°C)

Products: Epoxides (primary), followed by secondary oxidation to alcohols or ketones .

-

Key observation: Autoxidation at C7=C8 generates γ-epoxyhimachalene as the major product, with regiospecificity confirmed via NMR and computational modeling .

-

Stability: Epoxides degrade under UV light, forming diols or ring-opened aldehydes.

Friedel-Crafts Acylation

Reagent: Acetyl chloride/AlCl<sub>3</sub>

Conditions: 100°C in dichloromethane

Products:

-

(3,5,5,9-Tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone (69% yield)

-

1-(8-Ethyl-8-hydroperoxy-3,5,5-trimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-ethanone (21% yield)

The latter forms via oxyfunctionalization with molecular oxygen, involving a [2+2] ene reaction intermediate .

Ring-Opening Reactions of Epoxides

Acid-Catalyzed Pathways:

-

Catalyst: H<sup>+</sup> (e.g., TsOH, BF<sub>3</sub>·OEt<sub>2</sub>)

-

Products: Carbocations rearranged to ketones (e.g., himachalol derivatives) or aldehydes .

Example: Epoxide intermediates from (1R,6R)-γ-himachalene undergo Wagner-Meerwein shifts to yield tricyclic terpenoids under Bronsted acid conditions .

Thermal Rearrangements

Conditions: 150–200°C (neat or solvent-free)

Products:

-

Isomerization: Converts to α- or β-himachalene via -sigmatropic shifts .

-

Diels-Alder Adducts: Forms tricyclic structures with maleic anhydride (80% yield at 120°C) .

Hydrogenation

Catalyst: Pd/C or Raney Ni

Products: Dihydro-γ-himachalene (saturated backbone) with retained stereochemistry at C1 and C6 .

特性

分子式 |

C15H24 |

|---|---|

分子量 |

204.35 g/mol |

IUPAC名 |

(4aR,9aR)-2,5,9,9-tetramethyl-3,4,4a,7,8,9a-hexahydrobenzo[7]annulene |

InChI |

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14+/m0/s1 |

InChIキー |

PUWNTRHCKNHSAT-UONOGXRCSA-N |

SMILES |

CC1=CC2C(CC1)C(=CCCC2(C)C)C |

異性体SMILES |

CC1=C[C@@H]2[C@@H](CC1)C(=CCCC2(C)C)C |

正規SMILES |

CC1=CC2C(CC1)C(=CCCC2(C)C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。